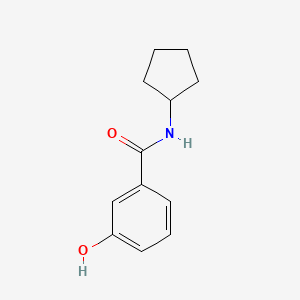

N-cyclopentyl-3-hydroxybenzamide

Description

N-cyclopentyl-3-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxy group at the 3-position of the benzamide ring and a cyclopentyl group attached to the amide nitrogen. The hydroxy group at the 3-position likely enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the cyclopentyl substituent introduces steric bulk, which may modulate interactions in catalytic or biological systems.

Properties

IUPAC Name |

N-cyclopentyl-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-4-9(8-11)12(15)13-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLPXIGIQZTRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-cyclopentyl-3-hydroxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Ring

- Electronic Effects: 3-hydroxy vs. 3-methyl/3-chloro: The hydroxy group is electron-donating (via resonance when deprotonated), enhancing electrophilic substitution reactivity. In contrast, 3-methyl (electron-donating via induction) and 3-chloro (electron-withdrawing) exhibit opposing electronic profiles .

- Crystallographic Behavior: 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with distinct packing influenced by Cl···π interactions . Similar studies on N-cyclopentyl-3-hydroxybenzamide could reveal hydrogen-bonded networks due to the hydroxy group.

Amide Substituent Influence

- Steric and Coordination Properties :

- Cyclopentyl vs. 2-hydroxy-1,1-dimethylethyl : The cyclopentyl group imposes greater steric hindrance compared to the smaller, flexible 2-hydroxy-1,1-dimethylethyl group, which possesses an N,O-bidentate motif suitable for metal coordination in catalysis .

- Phenyl vs. 3-methoxyphenyl : Aromatic amide substituents (e.g., phenyl) enable π-π stacking, while methoxy groups introduce additional hydrogen-bond acceptors .

Research Implications and Gaps

- Catalytic Applications : The hydroxy group in this compound could serve as a directing group in transition-metal-catalyzed C–H activation, similar to N,O-bidentate systems in .

- Biological Relevance : Substituted benzamides are explored as enzyme inhibitors or antimicrobial agents; the hydroxy group may enhance binding to biological targets via hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.